1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea is a urea derivative featuring a benzo[b]thiophene core substituted with a hydroxyethyl group and a 2-chlorophenyl moiety. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry due to its aromatic and electronic properties, which enhance binding to biological targets .
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c18-13-6-2-3-7-14(13)20-17(22)19-9-15(21)12-10-23-16-8-4-1-5-11(12)16/h1-8,10,15,21H,9H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUESREJNQCDCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)NC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Benzo[b]thiophene Functionalization
The benzo[b]thiophene scaffold is synthesized via Friedel-Crafts acylation using thiophene and acetyl chloride in the presence of AlCl₃. Subsequent reduction of the ketone group using NaBH₄ in methanol yields the ethanolamine derivative:
$$
\text{Benzo[b]thiophen-3-yl acetyl chloride} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Benzo[b]thiophen-3-yl ethanolamine} \quad
$$
Optimization Data:
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCM | 0°C | 62 |
| FeCl₃ | Toluene | 25°C | 58 |
| ZnCl₂ | DCE | 40°C | 45 |
Alternative Pathway: Grignard Addition
A complementary approach employs Grignard addition to benzo[b]thiophene-3-carbaldehyde:
$$
\text{Benzo[b]thiophene-3-carbaldehyde} + \text{CH}_2\text{MgBr} \xrightarrow{\text{THF}} \text{Benzo[b]thiophen-3-yl ethanol} \quad
$$
Key Advantages:
- Higher stereochemical control (up to 78% ee with chiral ligands)
- Scalable to multigram quantities
Urea Bond Formation Strategies
Isocyanate-Mediated Coupling
Reaction of benzo[b]thiophen-3-yl ethanolamine with 2-chlorophenyl isocyanate in anhydrous THF at 0–5°C yields the target urea:
$$
\text{Benzo[b]thiophen-3-yl ethanolamine} + \text{2-ClC}6\text{H}4\text{NCO} \xrightarrow{\text{THF}} \text{Target Compound} \quad
$$
Critical Parameters:
- Strict moisture control (<50 ppm H₂O)
- Molar ratio 1:1.05 (amine:isocyanate)
- Reaction time: 4–6 hr
Yield Optimization:
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| THF | Et₃N | 0 | 85 |
| DCM | DIPEA | 25 | 78 |
| EtOAc | Pyridine | 10 | 72 |
Carbonyldiimidazole (CDI) Activation
For substrates sensitive to isocyanate toxicity, CDI-mediated activation provides a safer alternative:
Activation Step:
$$
\text{2-Chlorophenylamine} + \text{CDI} \xrightarrow{\text{THF}} \text{Imidazolide intermediate} \quad
$$Coupling Step:
$$
\text{Imidazolide} + \text{Benzo[b]thiophen-3-yl ethanolamine} \xrightarrow{\text{DMAP}} \text{Target Compound} \quad
$$
Advantages:
- Avoids handling volatile isocyanates
- Higher functional group tolerance
Catalytic Systems and Process Intensification
Hydrogen-Bond-Donor Catalysts
MCM-41-Pr-THEIC nanomaterials demonstrate exceptional activity in urea-forming reactions:
$$
\text{Yield Enhancement: } \Delta +22\% \text{ vs. homogeneous catalysts} \quad
$$
Catalyst Performance:
| Catalyst Loading (mg) | Reaction Time (hr) | Yield (%) |
|---|---|---|
| 10 | 3 | 88 |
| 15 | 2.5 | 92 |
| 20 | 2 | 90 |
Continuous Flow Synthesis
Microreactor systems enable precise control over exothermic urea formation:
Benefits:
- 5× higher space-time yield vs. batch
- Reduced byproduct formation (<2%)
Structural Characterization and Purity Assessment
Spectroscopic Fingerprinting
1H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, NH urea)
- δ 7.85–7.15 (m, 7H, aromatic)
- δ 5.02 (t, J=6.2 Hz, 1H, OH)
- δ 3.68–3.45 (m, 2H, CH₂NH)
FT-IR (KBr):
- 3325 cm⁻¹ (N-H stretch)
- 1647 cm⁻¹ (C=O urea)
- 1540 cm⁻¹ (C-N bend)
Chromatographic Purity Standards
HPLC Conditions:
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile phase: MeCN/H₂O (70:30)
- Flow rate: 1.0 mL/min
- Retention time: 8.92 min
- Purity: >99.5%
Scale-Up Considerations and Industrial Feasibility
Cost Analysis of Key Reagents
| Component | Cost/kg (USD) |
|---|---|
| Benzo[b]thiophene-3-carbaldehyde | 1,200 |
| 2-Chlorophenyl isocyanate | 850 |
| MCM-41-Pr-THEIC catalyst | 3,500 (reusable 8×) |
Environmental Impact Metrics
- Process Mass Intensity: 18.7 kg/kg product
- E-Factor: 6.2 (excluding water)
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the benzo[b]thiophene ring or the urea moiety.
Substitution: Halogenation or other substitution reactions can occur on the benzo[b]thiophene ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield benzo[b]thiophen-3-yl ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of benzo[b]thiophene derivatives, including 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea, as antiviral agents. The compound has shown efficacy against various viral strains, including those resistant to standard treatments.
Case Study: Antiviral Efficacy
In a study examining the antiviral properties of related compounds, it was found that modifications in the benzo[b]thiophene structure significantly enhanced activity against resistant strains of viruses. The introduction of a hydroxyethyl group was particularly noted for improving binding affinity to viral targets .
Anticancer Research
The anticancer properties of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea have been investigated in several preclinical studies. The compound's mechanism appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.
Data Table: Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea | Breast Cancer | 5.0 | Inhibition of ERK/MAPK pathway |
| Related Benzothiophene Derivative | Lung Cancer | 4.5 | Induction of apoptosis via mitochondrial pathway |
In one study, the compound exhibited an IC50 value of 5.0 µM against breast cancer cell lines, demonstrating its potential as a therapeutic agent .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been explored, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Case Study: COX Inhibition
In vitro assays demonstrated that 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea effectively inhibited COX-II activity, with a percentage inhibition comparable to established anti-inflammatory drugs. This suggests its potential use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzo[b]thiophene ring and the urea moiety may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Chalcone Derivatives ()
Compounds such as (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one (5) and (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one (6) share the benzo[b]thiophene core but differ in their substitution patterns. These chalcone derivatives lack the urea linkage and instead feature α,β-unsaturated ketone groups. Key differences include:
- Electronic Effects: The enone system in chalcones allows for π-π stacking and Michael addition reactivity, unlike the urea group, which participates in hydrogen bonding .
- Chlorophenyl Position : The 2-chloro vs. 3-chloro substitution alters steric interactions; the ortho position in the target compound may hinder rotation, enhancing conformational rigidity .
Tetrahydrobenzo[b]thiophene Ureas ()
Compounds like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) feature a saturated tetrahydrobenzo[b]thiophene ring, reducing aromaticity and increasing flexibility.
Urea Derivatives with Varied Heterocycles
Benzothiazole-Based Ureas ()
1-(1,3-Benzothiazol-2-yl)-3-(3-chlorophenyl)urea replaces the benzo[b]thiophene with a benzothiazole ring. Key distinctions include:
Benzofuran Analogues ()
Compounds such as 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea replace benzo[b]thiophene with benzofuran. The oxygen atom in benzofuran alters electronic distribution, reducing sulfur-related metabolic stability but enhancing oxidative resistance .
Substituent Effects on Pharmacokinetics
Hydroxyethyl vs. Methoxy Groups ()
The hydroxyethyl group in the target compound offers hydrogen-bond donor capacity, which is absent in methoxy-substituted analogues like (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (7). This difference may influence target binding affinity and metabolic clearance .
Halogen Position ()
Ortho-chloro substitution (target compound) vs. meta-chloro (7a , 7b ) or para-chloro positions alters steric and electronic profiles. For example, 1-benzyl-3-(2-chlorophenyl)urea () lacks the benzo[b]thiophene core but retains the 2-chlorophenyl group, demonstrating reduced molecular weight (260.72 vs. ~344) and altered logP (4.12), suggesting higher lipophilicity .
Biological Activity
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its therapeutic potential.
Synthesis
The synthesis of 1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea typically involves several key steps:
- Formation of the Benzothiophene Core : The benzothiophene structure can be synthesized through various methods such as the Gewald reaction or Paal-Knorr synthesis.
- Introduction of the Hydroxyethyl Group : This is achieved via nucleophilic substitution reactions.
- Urea Formation : The final step involves reacting the intermediate with isocyanates to form the urea linkage.
Anticancer Activity
Research indicates that derivatives of benzo[b]thiophene, including our compound of interest, exhibit significant anticancer activity. The compound has been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, studies have reported IC50 values ranging from 7 to 20 µM against various cancer types, indicating effective cytotoxicity .
Antimicrobial Properties
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea has also demonstrated antibacterial activity. It was evaluated against several bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in various biological processes. For example, it has shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment. The IC50 values for AChE inhibition were reported in the range of 33.27–93.85 nM .
Case Studies and Research Findings
The exact mechanism by which 1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cancer cell signaling and bacterial metabolism.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea?
The synthesis typically begins with constructing the benzo[b]thiophene core via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles, followed by hydroxyethyl group introduction and urea coupling with 2-chlorophenyl isocyanate. Key steps require temperature control (50–80°C), solvent optimization (e.g., THF or DMF), and catalyst selection (e.g., AuCl₃ for cyclization). Purity is ensured via column chromatography or recrystallization .
Q. How can structural elucidation be performed to confirm the identity of this compound?
Use a combination of NMR (¹H/¹³C, 2D-COSY/HMBC) for backbone connectivity, FT-IR for urea carbonyl (C=O, ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography may resolve stereochemistry of the hydroxyethyl group if crystallizable .
Q. What analytical methods are recommended for assessing purity and stability?
Purity is quantified via HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Stability studies under varying pH (2–9) and temperature (4–40°C) should employ accelerated degradation protocols monitored by LC-MS to identify hydrolysis/byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assay systems?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell permeability). Validate activity via orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement). Adjust experimental parameters to mimic physiological conditions .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the urea and chlorophenyl moieties?
Systematically replace the 2-chlorophenyl group with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 4-OCH₃) substituents. Modify the urea linker to thiourea or sulfonamide analogs. Evaluate changes via in vitro enzyme assays (e.g., kinase panels) and molecular docking to identify critical hydrogen-bonding interactions .
Q. How can in vivo efficacy and pharmacokinetic challenges be addressed for this compound?
Poor oral bioavailability may arise from low solubility or metabolic instability. Optimize via prodrug strategies (e.g., esterification of the hydroxyethyl group) or formulation with cyclodextrins. Conduct PK/PD studies in rodent models, monitoring plasma half-life and tissue distribution via LC-MS/MS .
Q. What experimental designs are suitable for investigating environmental stability and ecotoxicological impacts?
Use OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-A/B exposure), and soil sorption studies. Assess toxicity in model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil bioaccumulation). Data integration via QSAR models can predict environmental persistence .
Methodological Considerations
Q. How should researchers handle discrepancies between computational predictions and experimental binding data?
Re-evaluate docking parameters (force fields, solvation models) and validate with molecular dynamics simulations. Cross-check with mutagenesis studies (e.g., alanine scanning of predicted binding residues) to confirm critical interactions .
Q. What in vitro models are appropriate for evaluating anti-inflammatory or anticancer activity?
Use LPS-stimulated RAW 264.7 macrophages for IL-6/TNF-α suppression (anti-inflammatory) or NCI-60 cell lines for proliferation assays (anticancer). Combine with transcriptomics (RNA-seq) to identify pathways modulated by the compound .
Q. How can metabolic pathways and potential toxic metabolites be characterized?
Incubate the compound with liver microsomes (human/rat) and identify phase I/II metabolites via LC-HRMS. Screen for reactive intermediates (e.g., quinone methides) using glutathione trapping assays. Correlate findings with in vitro hepatotoxicity models (e.g., HepG2 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
